molecular formula C20H24BFN2O3 B1316028 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 796967-18-5

1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B1316028
M. Wt: 370.2 g/mol
InChI Key: UXOFPHPAEAVMKW-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-) linking a 2-fluoro-5-methylphenyl group and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central urea group attached to a 2-fluoro-5-methylphenyl group and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group . The presence of the dioxaborolan group suggests that this compound may be used in Suzuki-Miyaura cross-coupling reactions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.2255632 . It has a density of 1.18 and a boiling point of 410.6±45.0 °

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a key intermediate in the synthesis of various boric acid ester compounds. Its synthesis involves a multi-step substitution reaction. The structures of these compounds are often confirmed using various spectroscopic methods such as FTIR, NMR, and mass spectrometry. Additionally, single-crystal X-ray diffraction is used for crystallographic and conformational analyses. These methods help in understanding the molecular structure and properties of such compounds, which are further validated through density functional theory (DFT) calculations (Huang et al., 2021).

Application in Receptor Tyrosine Kinase Inhibitor Synthesis

This compound is used in the synthesis of receptor tyrosine kinase inhibitors like linifanib. Linifanib, synthesized via a Suzuki coupling reaction, is a potent inhibitor of angiogenesis, tumor growth, and metastasis. The synthesis process of linifanib highlights the importance of intermediates like 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea in the development of significant pharmaceutical compounds (Song, 2013).

Antimicrobial Activity

Some urea derivatives, including those synthesized with similar structures, have shown good antimicrobial activity. This indicates potential applications in developing new antimicrobial agents for medical use (Haranath et al., 2007).

Application in Boronated Compounds

Boronated compounds, including those with structures similar to the compound , have been synthesized for various applications. These include studying their cytotoxicities and boron uptake in vitro, suggesting potential uses in medical imaging and treatment, particularly in targeting cancer cells (Morrison et al., 2010).

Detection of Hydrogen Peroxide Vapor

Compounds structurally similar to 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been used in developing organic thin-film fluorescence probes. These probes are significant in detecting hydrogen peroxide vapor, a crucial aspect in explosive detection and environmental monitoring (Fu et al., 2016).

properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BFN2O3/c1-13-6-11-16(22)17(12-13)24-18(25)23-15-9-7-14(8-10-15)21-26-19(2,3)20(4,5)27-21/h6-12H,1-5H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOFPHPAEAVMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583109
Record name N-(2-Fluoro-5-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS RN

796967-18-5
Record name N-(2-Fluoro-5-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 0° C. mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (0.5 g, 2.28 mmol) and 1-fluoro-2-isocyanato-4-methylbenzene (0.297 mL, 2.28 mmol) in dichloromethane (15 mL) was allowed to gradually warm to room temperature and stirred overnight. The resulting suspension was diluted with hexanes resulting in the formation of more precipitate, which was collected by filtration to provide 0.68 g of the desired product. MS (ESI(+)) m/e 370.7 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.297 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.45 g of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine, 1.86 mL of triethylamine and 162 mg of 4-dimethlaminopyridine in 150 mL of tetrahydrofuran at 20° C. is added 1 g of 1-fluoro-2-isocyanato-4-methylbenzene. The reaction is stirred for 3 hours 30 minutes at 60° C., and then concentrated to dryness under reduced pressure. The residue is taken up in a mixture of water and dichloromethane. The organic phase is washed with 1N HCl solution and then dried over magnesium sulfate and concentrated to dryness under reduced pressure. 2.13 g of a white powder of 1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea are obtained, the characteristics of which are as follows:
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
162 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 5
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1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Citations

For This Compound
4
Citations
M Marlow, M Al-Ameedee, T Smith, S Wheeler… - researchgate.net
To a stirred solution of 4-(4, 4, 5, 5-tetramethyl-1, 3, 2-dioxaborolan-2-yl) aniline (238 mg, 2 mmol) in DCM (10 ml) at 0 C (water ice bath) 2-methoxyphenyl isocyanate (298 mg, 2 mmol) …
Number of citations: 0 www.researchgate.net
Z Ji, AA Ahmed, DH Albert, JJ Bouska… - Journal of medicinal …, 2008 - ACS Publications
A series of benzoisoxazoles and benzoisothiazoles have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs). Structure–activity relationship studies led to …
Number of citations: 39 pubs.acs.org
AM Pérez-López, A Belsom, L Fiedler… - Journal of Medicinal …, 2023 - ACS Publications
Artificial metalloenzymes (ArMs) enrich bioorthogonal chemistry with new-to-nature reactions while limiting metal deactivation and toxicity. This enables biomedical applications such as …
Number of citations: 4 pubs.acs.org
AW Kruger, MJ Rozema, A Chu-Kung… - … Process Research & …, 2009 - ACS Publications
The discovery, development and implementation of two chemical routes to ABT-869 is reported. Optimization of the first-generation heterocycle formation and Suzuki coupling is briefly …
Number of citations: 36 pubs.acs.org

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